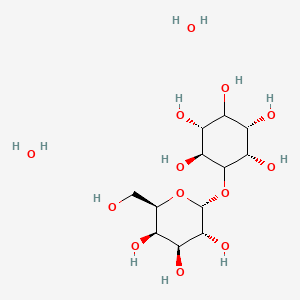

Galactinoldihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Galactinol dihydrate is an organic compound that is a derivative of galactinol, a galactosyl donor involved in the biosynthesis of raffinose family oligosaccharides (RFOs). It is composed of α-D-galactose and myo-inositol, and it exists in a crystalline form. This compound is known for its role in plant physiology, particularly in stress tolerance and seed longevity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Galactinol dihydrate can be synthesized through a galactosyltransferase-catalyzed reaction involving myo-inositol and uridine diphosphate galactose. This enzymatic reaction facilitates the transfer of a galactosyl group to myo-inositol, forming galactinol .

Industrial Production Methods

Industrial production of galactinol dihydrate often involves extraction from natural sources such as sugar beets. The compound can be isolated and purified through various chromatographic techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Galactinol dihydrate undergoes several types of chemical reactions, including:

Oxidation: Galactinol can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents like acyl chlorides and alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of galactinol derivatives with altered functional groups .

Applications De Recherche Scientifique

Galactinol dihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a galactosyl donor in the synthesis of raffinose family oligosaccharides.

Industry: Used in the production of functional foods and as a marker for seed longevity

Mécanisme D'action

Galactinol dihydrate exerts its effects primarily through its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides. It regulates the expression of defense-related genes under biotic and abiotic stresses, enhancing plant tolerance to cold and heat stresses. The compound interacts with various molecular targets and pathways involved in stress response and carbohydrate metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Galactitol: A sugar alcohol derived from galactose, used in food and pharmaceutical industries.

Lactitol: Another sugar alcohol derived from lactose, used as a low-calorie sweetener.

Sorbitol: A sugar alcohol used as a sweetener and humectant in food and cosmetic products

Uniqueness

Galactinol dihydrate is unique due to its specific role in the biosynthesis of raffinose family oligosaccharides and its involvement in plant stress tolerance mechanisms. Unlike other sugar alcohols, it serves as a key substrate in the transglycosidase-catalyzed biosynthesis of RFOs, making it essential for plant physiology .

Propriétés

Formule moléculaire |

C12H26O13 |

|---|---|

Poids moléculaire |

378.33 g/mol |

Nom IUPAC |

(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate |

InChI |

InChI=1S/C12H22O11.2H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;;/h2-21H,1H2;2*1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;;/m1../s1 |

Clé InChI |

HGCURVXTXVAIIR-FMQVHOFPSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O.O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)

![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)

![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)